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molecular formula C9H6ClNO3 B6647116 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B6647116
M. Wt: 211.60 g/mol
InChI Key: MBQXAIQVDKETLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09445593B1

Procedure details

To a suspension of 2-amino-3-methyl-5-chlorobenzoic acid (i.e. product of Example 1, Step A) (97 g, 520 mmol) stirred in dry dioxane (750 mL) at room temperature, trichloromethyl chloroformate (63 g, 320 mmol) was added dropwise. The reaction mixture exothermically warmed slowly to 42° C., and the solid almost completely dissolved before a thick suspension formed again. After the suspension was stirred at ambient temperature for 2.5 hours, the title compound was isolated by filtration, washed with ethyl ether, and dried to yield the title product compound, obtained as a white solid (98 g).
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[C:14](OC(Cl)(Cl)Cl)=[O:15]>O1CCOCC1>[Cl:12][C:8]1[CH:9]=[C:10]([CH3:11])[C:2]2[NH:1][C:14](=[O:15])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=1

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)Cl
Step Two
Name
Quantity
63 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
After the suspension was stirred at ambient temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the solid almost completely dissolved before a thick suspension
CUSTOM
Type
CUSTOM
Details
formed again

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C=C(C2=C(C(OC(N2)=O)=O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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